molecular formula C11H11NO2 B14377648 4-Cyano-2-propylbenzoic acid CAS No. 87979-39-3

4-Cyano-2-propylbenzoic acid

Katalognummer: B14377648
CAS-Nummer: 87979-39-3
Molekulargewicht: 189.21 g/mol
InChI-Schlüssel: MZVSJUHNNAEUHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyano-2-propylbenzoic acid is an organic compound with the molecular formula C11H11NO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a cyano group (–CN) at the 4-position and a propyl group (–C3H7) at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Cyano-2-propylbenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2-propylbenzoic acid followed by reduction and subsequent cyanation. The nitration step introduces a nitro group (–NO2) at the desired position, which is then reduced to an amino group (–NH2). Finally, the amino group is converted to a cyano group using reagents such as sodium cyanide (NaCN) under appropriate conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires efficient catalysts and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyano-2-propylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amino group or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the cyano group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene ring.

Wissenschaftliche Forschungsanwendungen

4-Cyano-2-propylbenzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-cyano-2-propylbenzoic acid involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic and electrophilic reactions, affecting various biochemical pathways. The compound may inhibit certain enzymes or interact with proteins, leading to changes in cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Cyano-2-methylbenzoic acid: Similar structure but with a methyl group instead of a propyl group.

    4-Cyano-2-ethylbenzoic acid: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness

4-Cyano-2-propylbenzoic acid is unique due to the specific combination of the cyano and propyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

87979-39-3

Molekularformel

C11H11NO2

Molekulargewicht

189.21 g/mol

IUPAC-Name

4-cyano-2-propylbenzoic acid

InChI

InChI=1S/C11H11NO2/c1-2-3-9-6-8(7-12)4-5-10(9)11(13)14/h4-6H,2-3H2,1H3,(H,13,14)

InChI-Schlüssel

MZVSJUHNNAEUHG-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=C(C=CC(=C1)C#N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.